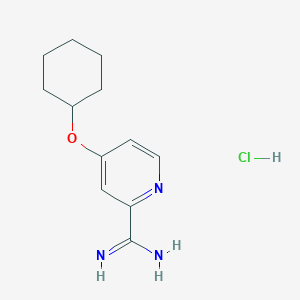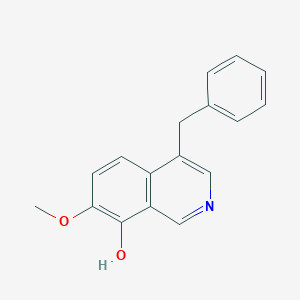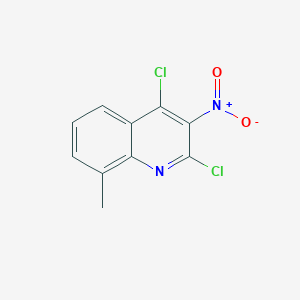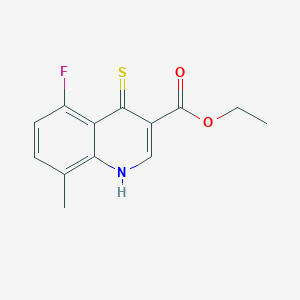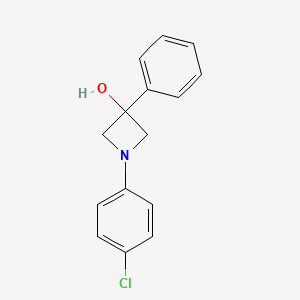![molecular formula C9H11Cl2N3O2 B11857116 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B11857116.png)
2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid is a chemical compound that features a pyridazine ring substituted with chlorine atoms at positions 3 and 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid typically involves the reaction of 3,6-dichloropyridazine with an appropriate amine and a carboxylic acid derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridazine ring .
科学的研究の応用
2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways or metabolic pathways .
類似化合物との比較
Similar Compounds
3,6-Dichloropyridazine: A precursor in the synthesis of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid.
Pyridazine: The parent compound of 3,6-dichloropyridazine.
Pyridazinone: A derivative of pyridazine with a ketone functional group at position 3.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups.
特性
分子式 |
C9H11Cl2N3O2 |
|---|---|
分子量 |
264.11 g/mol |
IUPAC名 |
2-[(3,6-dichloropyridazin-4-yl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H11Cl2N3O2/c1-4(2)7(9(15)16)12-5-3-6(10)13-14-8(5)11/h3-4,7H,1-2H3,(H,12,13)(H,15,16) |
InChIキー |
KYABLKNEPOZACQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)O)NC1=CC(=NN=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



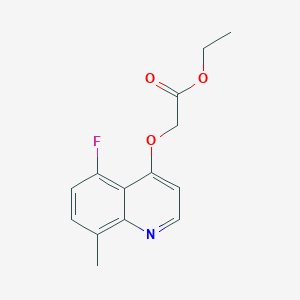



![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)

